N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxamide
Description
N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxamide is a synthetic organic compound with a unique structure that combines a cyclopropyl group, a methoxyethyl chain, and a pyridine ring
Properties
IUPAC Name |
N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-4-3-5-11(14-9)13(16)15-12(8-17-2)10-6-7-10/h3-5,10,12H,6-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJIXEWDQUJIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC(COC)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxamide typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Methoxyethyl Chain Addition: The methoxyethyl group is usually added through an alkylation reaction, where an appropriate alkyl halide reacts with a nucleophile.
Pyridine Ring Functionalization: The pyridine ring is functionalized through a series of substitution reactions, often involving halogenation followed by nucleophilic substitution.
Amide Formation: The final step involves coupling the functionalized pyridine with an amine to form the carboxamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially if halogenated derivatives are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl and methoxyethyl groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medically, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The cyclopropyl group may enhance binding affinity to certain enzymes or receptors, while the methoxyethyl chain could influence the compound’s solubility and bioavailability. The pyridine ring is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxylate: Similar structure but with an ester group instead of an amide.
N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-sulfonamide: Contains a sulfonamide group, which may alter its biological activity.
N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-thiocarboxamide: Features a thiocarboxamide group, potentially affecting its reactivity and stability.
Uniqueness
N-(1-cyclopropyl-2-methoxyethyl)-6-methylpyridine-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group can enhance its binding affinity and stability, while the methoxyethyl chain improves its solubility and bioavailability. The pyridine ring provides a versatile platform for further functionalization and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
